
Deutetrabenazine metabolite M4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deutetrabenazine metabolite M4, The precise mechanism by which Deutetrabenazine (deutetrabenazine) exerts its anti-chorea effects is unknown but is believed to be related to its effect as a reversible depletor of monoamines (such as dopamine, serotonin, norepinephrine, and histamine) from nerve terminals. The major circulating metabolites (α-dihydrotetrabenazine [HTBZ] and β-HTBZ) of deutetrabenazine, are reversible inhibitors of VMAT2, resulting in decreased uptake of monoamines into synaptic vesicles and depletion of monoamine stores.
Applications De Recherche Scientifique
Pharmacokinetics
The pharmacokinetic profile of deutetrabenazine and its metabolites, including M4, shows several key advantages:
- Increased Half-Life : The incorporation of deuterium results in a significantly longer half-life for M4 compared to non-deuterated forms. This allows for less frequent dosing and more stable plasma concentrations .
- Higher Area Under Curve (AUC) : Studies indicate that M4 exhibits a higher AUC, suggesting greater systemic exposure without increasing peak plasma concentrations excessively. This is beneficial for minimizing side effects while maximizing therapeutic effects .
Clinical Applications
- Huntington's Disease : Deutetrabenazine has been approved for managing chorea associated with Huntington's disease. Clinical trials have demonstrated that patients receiving deutetrabenazine show significant improvements in chorea scores compared to placebo groups. The active metabolites, including M4, are believed to play a vital role in this efficacy .
- Tardive Dyskinesia : The use of deutetrabenazine has also been explored in treating tardive dyskinesia, a condition characterized by involuntary movements often resulting from long-term antipsychotic medication use. The unique pharmacokinetic properties of M4 may help manage symptoms more effectively than traditional treatments like tetrabenazine .
Comparative Efficacy: Deutetrabenazine vs. Tetrabenazine
A comparative analysis highlights the advantages of deutetrabenazine over its predecessor tetrabenazine:
Parameter | Deutetrabenazine (M4) | Tetrabenazine |
---|---|---|
Half-Life | Significantly longer | Shorter |
AUC | Higher | Lower |
Peak Plasma Concentration | Lower | Higher |
Dosing Frequency | Less frequent | More frequent |
These differences suggest that patients may experience fewer side effects and better overall management of symptoms with deutetrabenazine due to its improved pharmacokinetic profile .
FIRST-HD Trial
The FIRST-HD trial was pivotal in establishing the efficacy of deutetrabenazine for chorea associated with Huntington's disease. In this study:
- Patients exhibited a mean decrease in chorea scores from 12.1 at baseline to 7.7 after treatment.
- The trial confirmed that deutetrabenazine provided significant motor function improvements without increasing adverse events compared to placebo .
Additional Observations
Further studies have indicated that patients treated with deutetrabenazine experience not only reduced chorea but also improvements in quality of life metrics. The prolonged action of metabolite M4 allows for sustained therapeutic effects throughout the day, which is particularly beneficial for chronic conditions like Huntington's disease and tardive dyskinesia .
Propriétés
Numéro CAS |
1688661-95-1 |
---|---|
Formule moléculaire |
C19H21D6NO4 |
Poids moléculaire |
339.46 |
Nom IUPAC |
(3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m1/s1/i3D3,4D3 |
Clé InChI |
WSSKRNHJTRPOTQ-AINJZBCCSA-N |
SMILES |
CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Deutetrabenazine metabolite M4; D6-tetrabenazine metabolite M4; Deuterated monohydroxy tetrabenazine; SD-1018; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.